N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-16-8-9-18(17(2)13-16)14-22(29)28(15-19-7-5-6-12-26-19)25-27-23-20(30-3)10-11-21(31-4)24(23)32-25/h5-13H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMIWDCEDAACRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The subsequent steps involve the formation of the acetamide linkage and the attachment of the pyridin-2-ylmethyl group. These steps often require the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes could result in antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[d]thiazole-Based Acetamides
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1396782-99-2)
- Structural Differences : Replaces methoxy groups with methyl groups on the benzothiazole ring and substitutes the pyridin-2-ylmethyl group with a thiophen-2-yl ethyl chain.
- Implications : Methyl groups may reduce solubility compared to methoxy substituents, while the thiophene moiety could alter electronic properties and binding affinity in biological systems .
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
Pyrimidine- and Pyridine-Containing Acetamides
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structural Differences : Utilizes a pyrimidine-sulfanyl group instead of benzothiazole and lacks the pyridin-2-ylmethyl substitution.
- Synthesis : Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide, highlighting a divergent route compared to benzothiazole-based analogs .
2-((4-(4-Chlorofuran-2-yl)oxazol/thiazol/1H-imidazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide
Pesticidal Acetamides
Alachlor and Pretilachlor
- Structural Differences : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro and alkoxyalkyl groups instead of aromatic heterocycles.
- Applications : Used as herbicides, indicating that substituents like chloro and alkoxy groups are critical for pesticidal activity, whereas benzothiazole/pyridine motifs may favor pharmaceutical applications .
Physicochemical Comparisons
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological properties. The presence of methoxy groups and various substituents significantly influences its pharmacological profile. The molecular formula is with a molecular weight of approximately 372.48 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| Density | 1.486 g/cm³ (predicted) |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit notable antioxidant properties. A study utilizing the ABTS radical cation decolorization assay demonstrated that derivatives of thiazole compounds can achieve significant inhibition rates, suggesting their potential as effective antioxidants .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that related thiazole derivatives possess antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Acetylcholinesterase Inhibition
Another significant area of research focuses on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Compounds similar to this compound have been evaluated for their AChE inhibitory activity, showing promising results with low IC50 values, indicating high potency .
Cytotoxicity Studies
In vitro studies are crucial for understanding the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.
Case Studies and Research Findings
- Antioxidant Study : A comparative analysis of various thiazole derivatives revealed that those with electron-withdrawing groups displayed enhanced antioxidant activity, with percentage inhibitions exceeding 85% in some cases .
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of synthesized thiazole derivatives, several compounds demonstrated significant growth inhibition against Pseudomonas aeruginosa and Salmonella typhi, indicating their potential as novel antimicrobial agents .
- Neuroprotective Effects : Research investigating the neuroprotective properties of thiazole derivatives has shown potential benefits in models of neurodegenerative diseases through AChE inhibition and antioxidant mechanisms .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole precursors. A general protocol includes:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Introduction of the 4,7-dimethoxy groups through nucleophilic substitution or direct alkylation, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to avoid demethylation .
- Step 3: Coupling of the acetamide moiety via a nucleophilic acyl substitution reaction between the thiazole amine and activated acyl chloride intermediates (e.g., chloroacetyl chloride), followed by N-alkylation with pyridin-2-ylmethyl halides .
Validation: Confirm intermediate structures using -NMR and -NMR to track substituent incorporation .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): - and -NMR are essential for verifying substituent positions on the benzo[d]thiazole and pyridine rings. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the N-alkylation step?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the pyridin-2-ylmethyl amine. Evidence shows yields improve by 15–20% in DMF compared to THF .
- Catalysis: Adding catalytic KI (10 mol%) facilitates halogen exchange in alkyl halides, accelerating substitution kinetics .
- Temperature Control: Maintaining 50–60°C prevents side reactions (e.g., over-alkylation), with real-time monitoring via TLC (eluent: ethyl acetate/hexane, 3:7) .
Q. How do structural modifications (e.g., halogenation or methoxy group replacement) impact biological activity?
- Case Study: Replacing 4,7-dimethoxy groups with electron-withdrawing substituents (e.g., Cl or F) reduces antimicrobial activity by 40–60%, as shown in analogs from similar benzo[d]thiazole derivatives .
- Pyridine Substitution: Switching pyridin-2-ylmethyl to pyridin-3-ylmethyl decreases target binding affinity (IC₅₀ increases from 0.8 μM to 2.3 μM), likely due to steric hindrance in the active site .
Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with SPR (surface plasmon resonance) assays .
Q. How can computational methods streamline reaction design and mechanistic analysis?
- Reaction Path Search: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) identify low-energy pathways for cyclization and alkylation steps .
- Machine Learning (ML): Train ML models on existing benzo[d]thiazole reaction datasets to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
- In Silico SAR: Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects with bioactivity, guiding rational design .
Q. How should researchers address discrepancies in biological activity data across structural analogs?
- Controlled Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.5 μM) often arise from differences in cell viability protocols .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess compound stability. Poor correlation between in vitro and in vivo data may stem from rapid hepatic clearance .
- Orthogonal Assays: Validate primary results with secondary techniques (e.g., fluorescence polarization for kinase inhibition, supplemented with Western blotting) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Key NMR Signals (, 400 MHz, DMSO-d6) | HRMS (m/z) |
|---|---|---|---|
| Benzo[d]thiazole precursor | Cyclization | δ 7.45 (d, J = 8.4 Hz, 1H), δ 3.89 (s, 6H, OCH₃) | 265.0874 [M+H]+ |
| Acetamide intermediate | Acylation | δ 4.62 (s, 2H, CH₂CO), δ 8.21 (d, J = 5.2 Hz, 1H, pyridine) | 402.1541 [M+H]+ |
Q. Table 2. Optimized Reaction Conditions for N-Alkylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | >80% yield; higher temps cause decomposition |
| Solvent | DMF | 85% yield vs. 65% in THF |
| Catalyst | KI (10 mol%) | Reduces reaction time by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
